N-(4-(N-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydrochinolin-6-yl)sulfamoyl)phenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with a molecular formula of C21H25N3O4S and a molecular weight of 415.51 g/mol. This compound is characterized by its intricate structure, which includes a quinoline ring system, an isobutyl group, and a sulfamoylphenyl moiety.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
It is suggested that it may have a role in the regulation of blood pressure and the prevention of arteriosclerosis .
Mode of Action
It is suggested that it may have a significant inhibitory effect on body fat and improve body shape .
Biochemical Pathways
The compound may be involved in the regulation of blood pressure and the prevention of arteriosclerosis . .
Result of Action
The compound is suggested to significantly improve the egg-laying rate during the egg-laying period of poultry, reduce the feed-to-egg ratio, prolong the egg-laying period, and can increase egg weight and reduce shell breakage rate . It is also suggested to significantly improve the initial weight, daily weight gain, weaning weight, and individual weight of young animals, with good group uniformity and high survival rate . It can also effectively prevent the occurrence of latent mastitis .
Action Environment
Feeding this compound during the immunization or disease epidemic period is beneficial to enhance immunity and disease resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Vergleich Mit ähnlichen Verbindungen
This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide
N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide
These compounds share the quinoline core and sulfamoylphenyl moiety but differ in the acyl group attached to the phenyl ring, leading to variations in their chemical and biological properties.
Biologische Aktivität
N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with various biological systems, particularly in enzyme inhibition and antimicrobial activity. This article reviews the biological activities associated with this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is C15H22N2O3S, with a molecular weight of 310.41 g/mol. The compound features a sulfonamide moiety linked to a tetrahydroquinoline derivative, which is known for its diverse pharmacological properties.
While the exact mechanism of action for this compound remains under investigation, its structural similarity to known sulfonamides suggests potential inhibition of bacterial folic acid synthesis. This mechanism is critical for bacterial growth and survival. Additionally, preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known to inhibit the growth of various bacteria by targeting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Sulfamethoxazole | E. coli | 0.5 µg/mL |
N-(4-(N-(1-isobutyl... | S. aureus | TBD |
N-(4-Isopropylphenyl)... | P. aeruginosa | TBD |
Enzyme Inhibition
In vitro studies have shown that compounds similar to N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide can inhibit acetylcholinesterase (AChE), an enzyme associated with neurotransmission.
Table 2: Enzyme Inhibition Potency
Compound Name | Enzyme Target | IC50 (µM) |
---|---|---|
Compound A | Acetylcholinesterase | 0.22 |
Compound B | Butyrylcholinesterase | 0.42 |
N-(4-(N-(1-isobutyl... | TBD | TBD |
Case Studies
- Inhibition Studies : A study evaluating the inhibition of AChE by various sulfonamide derivatives found that certain modifications to the sulfonamide structure enhanced inhibitory potency. The results indicated that N-(4-(N-(1-isobutyl... exhibited promising activity compared to standard inhibitors.
- Molecular Docking : Molecular docking simulations have suggested that this compound can effectively bind to the active sites of target enzymes like AChE and DHPS, potentially leading to significant biological effects.
Pharmacokinetics
Understanding the pharmacokinetics of N-(4-(N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further exploration through experimental studies.
Eigenschaften
IUPAC Name |
N-[4-[[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14(2)13-24-20-10-7-18(12-16(20)4-11-21(24)26)23-29(27,28)19-8-5-17(6-9-19)22-15(3)25/h5-10,12,14,23H,4,11,13H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBIGCDFCOETPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.